Product packaging for 5-Tert-butyl-2-nitroaniline(Cat. No.:CAS No. 142564-53-2)

5-Tert-butyl-2-nitroaniline

Cat. No.: B373537
CAS No.: 142564-53-2
M. Wt: 194.23g/mol
InChI Key: SXKXVEBWNNCSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories and Evolution of Research in Nitroaniline Chemistry

The study of aniline (B41778) and its derivatives, including nitroanilines, has been a cornerstone of organic chemistry since the 19th century. solubilityofthings.com Early research into these aromatic amines was foundational for the development of synthetic dye manufacturing, with nitroanilines serving as crucial intermediates. solubilityofthings.comwikipedia.org The chemistry of nitro compounds, in general, began to develop in tandem with the broader field of organic chemistry, and by the 20th century, the diverse reactivity of the nitro group was being extensively explored. mdpi-res.com

Initially, the focus was on fundamental reactions such as nitration and the subsequent reduction of the nitro group to an amine, which opened pathways to a wide array of aromatic compounds. wikipedia.org The synthesis of p-nitroaniline from aniline, for instance, involves a key electrophilic aromatic substitution step to install the nitro group. wikipedia.org Over the decades, research has evolved from these fundamental transformations to more intricate applications. mdpi-res.com Scientists began to investigate the influence of substituents on the aromatic ring, which significantly alters the chemical properties and reactivity of the nitroaniline core. researchgate.net This led to the development of a vast library of substituted nitroanilines, each with specific potential applications. Modern research continues to build on this historical foundation, exploring new synthetic methodologies and applications for these versatile compounds. mdpi-res.comrsc.org

Strategic Importance of 5-Tert-butyl-2-nitroaniline as a Precursor and Building Block in Organic Synthesis

This compound (C₁₀H₁₄N₂O₂) is a substituted nitroaniline that holds strategic importance as an intermediate in organic synthesis. Its value stems from the specific arrangement of its functional groups: a nitro group (-NO₂) positioned ortho to an amino group (-NH₂), and a tert-butyl group at position 5. vulcanchem.com This unique structure imparts distinct chemical properties that are advantageous for synthetic chemists.

The tert-butyl group is sterically bulky, which can influence the regioselectivity of subsequent reactions by directing incoming reagents to other positions on the aromatic ring. vulcanchem.com It also enhances the lipophilicity (the ability to dissolve in fats, oils, and non-polar solvents) of the molecule, a property that can be crucial when designing compounds for biological applications. vulcanchem.com The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. researchgate.netvulcanchem.com Furthermore, the nitro group can be readily reduced to form an amino group, providing a key transformation pathway for building more complex molecules. vulcanchem.com

Due to these features, this compound serves as a valuable precursor for a variety of organic compounds, including pigments and potential drug candidates. For example, it can undergo acetylation at the amino group to form N-{5-tert-butyl-2-nitrophenyl}acetamide, demonstrating its utility as a starting material for creating more functionalized derivatives. vulcanchem.com

Properties of this compound

Property Value/Description
Molecular Formula C₁₀H₁₄N₂O₂
Appearance Colorless to yellow crystal or crystalline powder

| Solubility | Soluble in non-polar organic solvents like ether, methanol (B129727), and xylene |

Overview of Contemporary Academic Research Landscapes for Substituted Nitroaniline Compounds

The academic research landscape for substituted nitroaniline compounds remains vibrant and expansive. These molecules are recognized as valuable intermediates for a wide range of products, including dyes, pigments, heterocycles, and pesticides. researchgate.net Contemporary research efforts can be broadly categorized into several key areas.

One major focus is the development of novel and more efficient synthetic methods. rsc.orgacs.org Researchers are exploring new catalytic systems and reaction conditions to synthesize substituted nitroanilines with high yield and selectivity. rsc.org This includes methods like the vicarious nucleophilic substitution (VNS) of hydrogen, which allows for the direct amination of nitroarenes to produce substituted nitroanilines. acs.org Another area of intense investigation is the direct reductive cross-coupling of nitroarenes, which provides an efficient route to N-substituted arylamine derivatives, bypassing traditional protection/deprotection steps. rsc.org Reagents like tert-butyl nitrite (B80452) are being employed for the regioselective nitration of N-alkyl anilines under mild conditions. acs.org

Another significant research avenue involves the detailed study of substituent effects. researchgate.net The nature and position of substituents on the nitroaniline ring profoundly influence the molecule's electronic properties, aromaticity, and reactivity. researchgate.net Quantum chemistry calculations and various descriptors are used to understand how groups like the nitro group interact with other substituents and the aromatic system, which is crucial for designing molecules with specific desired properties. researchgate.net

Furthermore, substituted nitroanilines continue to be essential building blocks in medicinal chemistry and materials science. solubilityofthings.comnih.gov They serve as starting points for the synthesis of biologically active compounds and functional materials. solubilityofthings.comnih.gov For instance, p-nitroaniline is a precursor in the synthesis of the muscle relaxant dantrolene. nih.gov The ongoing exploration of these compounds ensures that the field of nitroaniline chemistry will continue to contribute to advancements in science and technology. solubilityofthings.com

Table of Mentioned Compounds

Compound Name
This compound
Acetic anhydride (B1165640)
Acetone
Acetanilide
Acetophenone oxime
Aniline
Arylsulfonamides
2-Amino-5-nitrobenzoic acid
2-Aminobenzenethiols
2-Chloro-5,6-dihalo-D-ribofuranosylbenzimidazoles
2-Chloro-5-nitroaniline
Copper(II) chloride
Dantrolene
Decatungstate
2,6-dichloro-4-nitroaniline
2-(4,5-dihydrooxazol-2-yl)-4-nitroaniline
2,2-dimethyl-1,3-dioxane-4,6-dione
Ethanol (B145695)
Ether
Ethyl acetate
Flutamide
Furfural
Imidazo[1,2-a]pyridine
Iniparib
Iodine monochloride
Methanol
N-{5-tert-butyl-2-nitrophenyl}acetamide
N-alkyl anilines
N-nitroso N-alkyl nitroanilines
N-tert-butyl-4-chloro-5-methyl-2-nitroaniline
Nickel
Nimesulide
Nitroalkyne
p-nitroaniline
p-phenylenediamine
Para red
Phenol (B47542)
Phosgene
Pyridazinobenzodiazepin-5-ones
Pyrrolo[2,1-a]isoquinolines
Sodium borohydride (B1222165)
Sulfuric acid
tert-butyl nitrite
Toluene (B28343)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B373537 5-Tert-butyl-2-nitroaniline CAS No. 142564-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)7-4-5-9(12(13)14)8(11)6-7/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKXVEBWNNCSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Elucidation for 5 Tert Butyl 2 Nitroaniline

Classical and Established Synthetic Routes to 5-Tert-butyl-2-nitroaniline

The traditional synthesis of this compound primarily relies on electrophilic aromatic substitution, particularly the nitration of a suitable aniline (B41778) precursor. These methods are well-established but often face challenges regarding regioselectivity and reaction conditions.

Direct Nitration Strategies of Tert-butyl Aniline Precursors

The most direct route to this compound involves the nitration of 3-tert-butylaniline (B1265813). nih.govvulcanchem.com In this precursor, the amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions. The tert-butyl group at position 3 also acts as an ortho-, para-director, further activating positions 2, 4, and 6. vulcanchem.com

The desired product requires nitration at the C-2 position. However, this position is sterically hindered by the adjacent bulky tert-butyl group at C-3. Consequently, direct nitration often leads to a mixture of isomers, with the less-hindered positions potentially being favored.

Standard nitrating agents include a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The reaction is typically conducted at low temperatures to control the reaction rate and minimize the formation of byproducts and oxidation of the aniline ring. The choice of nitrating agent and reaction conditions is critical for influencing the regioselectivity of the reaction. While specific data for this compound is sparse, studies on isomeric compounds provide insight into the outcomes of different nitration systems. smolecule.com

Table 1: Comparison of General Nitration Conditions for Substituted Anilines

Nitration Method Temperature (°C) Reaction Time Typical Yield (%) Selectivity Notes
Mixed Acid (HNO₃/H₂SO₄) 0 - 10 15 - 45 min 89 - 94 Often favors the para isomer over ortho due to sterics. smolecule.com
Aqueous Nitric Acid 70 - 80 ~16 min 86 - 98 Predominantly under kinetic control. smolecule.com

This table presents generalized data from the synthesis of related isomers to illustrate the impact of different nitration conditions and is not specific to this compound.

Multi-step Synthesis via Protection-Deprotection Sequences

To overcome the challenges of poor regioselectivity and potential oxidation associated with direct nitration of anilines, multi-step syntheses involving protection-deprotection strategies are commonly employed. sci-hub.se This approach involves temporarily masking the reactive amino group with a protecting group.

A common strategy is the acetylation of the precursor, 3-tert-butylaniline, to form N-(3-tert-butylphenyl)acetamide. vulcanchem.com The acetyl group is installed by reacting the aniline with reagents like acetic anhydride (B1165640) or acetyl chloride. This acetamido group is less activating than the free amino group, which can temper the reaction rate and improve control over regioselectivity. The bulky acetamido group further influences the position of nitration.

Following the protection step, the N-acetylated compound is nitrated. The nitro group is introduced onto the aromatic ring, and subsequent removal of the acetyl group by hydrolysis under acidic or basic conditions yields the target this compound. vulcanchem.com Another widely used protecting group in organic synthesis is the tert-butyloxycarbonyl (Boc) group, which is installed using di-tert-butyl dicarbonate (B1257347) and can be removed under mild acidic conditions. rsc.orgnih.gov

The general sequence is as follows:

Protection: 3-tert-butylaniline is reacted with a protecting agent (e.g., acetic anhydride) to form the N-protected aniline. nih.gov

Nitration: The protected intermediate is nitrated using a suitable nitrating agent.

Deprotection: The protecting group is removed, typically via hydrolysis, to yield this compound. rsc.org

Advanced and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These principles are being applied to the synthesis of nitroaromatics like this compound through the use of novel catalysts and optimized reaction media.

Catalytic Methods for Enhanced Regioselectivity and Yield

Advanced catalytic systems offer pathways to improved synthesis by enabling reactions under milder conditions with greater control. For nitration reactions, several catalytic approaches have been developed:

Heteropoly Acid Catalysts: Research has shown that heteropoly acids supported on nano-oxides can serve as effective catalysts for the nitration of aromatic compounds, potentially improving para-selectivity. lookchem.com

Metal-Catalyzed Nitration: Various transition metals, including palladium, copper, and cobalt, have been used to catalyze nitration reactions, often employing tert-butyl nitrite (B80452) as the nitro source. rsc.org These methods can proceed under mild conditions and exhibit high functional group tolerance and regioselectivity. For instance, Pd-catalyzed C-H bond nitration using tert-butyl nitrite as a radical precursor and molecular oxygen as a terminal oxidant has been demonstrated for various arenes. rsc.org

Solvent and Reagent Optimization in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes by optimizing solvents and reagents. rsc.org

Green Solvents: Traditional nitration often uses hazardous acids and organic solvents. Greener alternatives are being explored, such as conducting reactions in aqueous media using surfactants like sodium dodecylsulfate (SDS) to facilitate the reaction between the aqueous nitric acid and the organic substrate. rsc.org Other promising green solvents that could replace traditional ones like toluene (B28343) include 2-methyltetrahydrofuran (B130290) and various esters. rsc.org The use of two-phase systems, such as water/butyl acetate, can also facilitate product separation and catalyst recycling. scispace.com

Alternative Reagents: Harsh nitrating agents like mixed acid can be replaced with milder and more selective alternatives. tert-Butyl nitrite has emerged as a versatile reagent that can act as a radical initiator and a source of the nitro group under significantly milder conditions than classical methods. smolecule.comrsc.org Other reagents like dinitrogen pentoxide (N₂O₅) have also been used for the nitration of various aromatic systems. semanticscholar.org

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The formation of this compound can proceed through different mechanistic pathways depending on the reagents used.

The classical nitration using mixed acid proceeds via an electrophilic aromatic substitution mechanism. The active electrophile is the nitronium ion (NO₂⁺), which is generated from the reaction between nitric acid and sulfuric acid. The mechanism involves two key steps: nih.gov

Formation of a π-complex, where the nitronium ion associates with the π-electron system of the aromatic ring of the 3-tert-butylaniline precursor.

This complex rearranges to form a resonance-stabilized carbocation known as a σ-complex or Wheland intermediate. The stability of this intermediate, which is influenced by the electronic and steric effects of the -NH₂ and -tBu groups, determines the regioselectivity of the reaction.

Finally, a base (like HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

Computational methods, such as Density Functional Theory (DFT), can be used to model the reaction pathways, calculate the activation energies for the formation of different isomeric σ-complexes, and help resolve discrepancies between theoretical and experimental regioselectivity.

In contrast, nitration using advanced reagents like tert-butyl nitrite often proceeds through a radical mechanism . rsc.orgwiley.com

The reaction is typically initiated by the thermal homolysis of tert-butyl nitrite (t-BuONO), which generates a tert-butoxy (B1229062) radical (t-BuO•) and a nitric oxide radical (•NO). rsc.orgwiley.com

The nitric oxide radical can be oxidized, often by air or another oxidant in the system, to form the nitrogen dioxide radical (•NO₂), which is the active nitrating species. wiley.com

The aromatic substrate can then react with these radical species in a catalytic cycle, which may be mediated by a transition metal like copper or palladium, to achieve C-H nitration. rsc.org Preliminary mechanistic studies suggest that these radical pathways are responsible for the high selectivity observed in many modern nitration methods. rsc.org

Electrophilic Aromatic Substitution Mechanisms

The synthesis of nitroanilines, including this compound, often relies on electrophilic aromatic substitution (EAS) reactions. msu.edumasterorganicchemistry.com In this process, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com For the nitration of anilines, the key electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of nitric acid and a strong acid catalyst like sulfuric acid. msu.eduyoutube.com

The mechanism proceeds in two main steps. First, the aromatic ring acts as a nucleophile and attacks the nitronium ion. masterorganicchemistry.com This step is the rate-determining step as it disrupts the aromaticity of the ring, forming a high-energy carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com In the second step, a base (often water or the conjugate base of the acid catalyst) abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product. masterorganicchemistry.com

The regioselectivity of the nitration of substituted anilines is directed by the existing substituents on the aromatic ring. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director. However, under the strongly acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. This can lead to a mixture of products. To achieve better control, the amino group is often protected, for instance by acetylation to form an acetamido group (-NHCOCH₃). vulcanchem.com This group is still an ortho-, para-director but is less activating than the amino group, which can help to prevent over-nitration and control the regioselectivity. The tert-butyl group is an activating, ortho-, para-director. masterorganicchemistry.com

Radical Pathways in Nitroaniline Synthesis

While electrophilic aromatic substitution is a common method, radical pathways also offer alternative routes for the synthesis of nitroanilines. sci-hub.se These reactions often utilize reagents that can generate radical species under specific conditions. One such reagent is tert-butyl nitrite (TBN), which can serve as a source of both nitroso and nitro radicals upon homolytic cleavage. sci-hub.sewiley.com

A plausible mechanism for radical nitration can involve the initial generation of a tert-butoxy radical and a nitroso radical from TBN. sci-hub.se In the context of N-alkyl anilines, the reaction can proceed through the formation of an N-nitrosamine intermediate. sci-hub.se Subsequent ring nitration is also believed to occur via a radical mechanism. sci-hub.se The involvement of radical species is supported by experiments where the reaction is inhibited by the presence of radical scavengers like TEMPO. sci-hub.se

These radical reactions can offer advantages in terms of mild reaction conditions and functional group tolerance compared to traditional nitration methods that employ strong acids. rsc.org The regioselectivity in radical nitration can be influenced by the stability of the radical intermediates formed during the reaction.

Influence of Steric and Electronic Effects on Reaction Outcome

The outcome of the synthesis of this compound is significantly governed by the interplay of steric and electronic effects of the substituents on the aniline ring.

Electronic Effects:

The amino group (-NH₂) is a strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic attack, particularly at the ortho and para positions. masterorganicchemistry.com

The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the ring towards further electrophilic substitution.

The tert-butyl group is an electron-donating group through induction, which also activates the ring.

Steric Effects:

The tert-butyl group is exceptionally bulky. masterorganicchemistry.com This steric hindrance can significantly influence the regioselectivity of substitution reactions. masterorganicchemistry.com For instance, while the tert-butyl group is an ortho-, para-director, attack at the ortho position is often disfavored due to the large size of the group, leading to a higher proportion of the para-substituted product. msu.edumasterorganicchemistry.com Studies on the nitration of t-butylbenzene show a much higher preference for the para product compared to toluene, which has a much smaller methyl group. masterorganicchemistry.com

In the synthesis of this compound, starting from 4-tert-butylaniline, the amino group directs the incoming nitro group to the ortho position (position 2). The bulky tert-butyl group at position 4 sterically hinders attack at the adjacent position 3, further favoring substitution at position 2. This combination of directing effects and steric hindrance allows for the regioselective synthesis of the desired product.

Substituent Electronic Effect Directing Effect Steric Hindrance
Amino (-NH₂)Strong electron-donating (resonance)Ortho, ParaLow
tert-Butyl (-C(CH₃)₃)Electron-donating (inductive)Ortho, ParaHigh
Nitro (-NO₂)Strong electron-withdrawingMetaModerate

Reaction Chemistry and Derivatization Strategies for 5 Tert Butyl 2 Nitroaniline

Chemical Transformations of the Nitro Group in 5-Tert-butyl-2-nitroaniline

The nitro group is a key functional moiety that can undergo several transformations, most notably reduction.

Selective Reduction to Amine Derivatives (e.g., Diamines)

The reduction of the nitro group in this compound to an amino group yields 4-tert-butyl-1,2-phenylenediamine. acs.org This transformation is a critical step in the synthesis of various heterocyclic compounds and other complex organic molecules. A common method for this reduction involves the use of hydrogen gas with a palladium on carbon (Pd/C) catalyst. acs.org For instance, this compound can be dissolved in methanol (B129727) with a 5% Pd/C catalyst and subjected to a hydrogen atmosphere to produce 4-tert-butyl-1,2-phenylenediamine. acs.org

The selective reduction of one nitro group in polynitro-aromatic compounds can be influenced by the steric and electronic environment of the molecule. stackexchange.com In compounds with alkyl substituents, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com For dinitro compounds containing a hydroxyl or alkoxy group, the nitro group positioned ortho to this activating group is typically reduced with preference. stackexchange.com

Advanced Reduction Methodologies and Catalysis

Beyond traditional catalytic hydrogenation, a variety of advanced methodologies have been developed for the reduction of nitroarenes. These methods often offer improved chemoselectivity, milder reaction conditions, and broader functional group tolerance. organic-chemistry.org

Several catalytic systems have proven effective for the reduction of nitro compounds:

Nickel-Based Catalysts: A system of nickel(II) acetylacetonate (B107027) (Ni(acac)2) and polymethylhydrosiloxane (B1170920) (PMHS) provides an excellent method for the chemoselective transfer hydrogenation of nitro compounds to primary amines. researchgate.net Another approach utilizes a novel sodium borohydride (B1222165) (NaBH4) system in the presence of Ni(PPh3)4 transition metal complexes in an ethanol (B145695) solvent to reduce nitro compounds to their corresponding amines. jsynthchem.com

Iron-Based Catalysts: A well-defined iron-based catalyst system can be used for the reduction of nitroarenes to anilines using formic acid as the reducing agent. This method is notable for being a base-free transfer hydrogenation. organic-chemistry.org

Manganese-Based Catalysts: A well-defined manganese(II)-NNO pincer complex can catalyze the efficient hydrosilylation of nitroarenes to form the corresponding anilines under solvent-free conditions. organic-chemistry.org

Metal-Free Reductions:

The combination of bis(pinacolato)diboron (B136004) (B2pin2) and potassium tert-butoxide (KOtBu) in isopropanol (B130326) enables a metal-free reduction of aromatic nitro compounds. organic-chemistry.org

Tetrahydroxydiboron can be used as a reductant in water, offering a mild and metal-free reduction of nitro aromatics. organic-chemistry.org When combined with 4,4′-bipyridine as an organocatalyst, this method achieves highly chemoselective reduction at room temperature. organic-chemistry.org

These advanced methods highlight the ongoing efforts to develop more sustainable and efficient processes for the synthesis of anilines from nitroaromatic precursors. organic-chemistry.orgresearchgate.net

Functionalization Reactions of the Amine Group of this compound

The amine group in this compound is a versatile handle for a variety of functionalization reactions.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The amine group of this compound can undergo acylation, for instance, with acetic anhydride (B1165640) or acetyl chloride, to form the corresponding acetamide, N-{5-tert-butyl-2-nitrophenyl}acetamide. vulcanchem.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, leading to the formation of an amide bond. vulcanchem.com

Alkylation: Alkylation of the amine group is also a possible transformation. For example, N-tert-butyl-N-ethoxalyl-2-nitroaniline can be synthesized, which can then undergo further reactions like alkylation with 2-bromoethylethylether. google.com

Sulfonylation: The amine group can be converted into a sulfonamide. This transformation typically involves diazotization of the aniline (B41778) followed by reaction with sodium sulfite (B76179) and copper sulfate (B86663) to introduce the sulfonyl group. acs.org

Diazotization and Subsequent Coupling Reactions of this compound

The amine group of this compound can be converted to a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the aniline with a nitrite (B80452) source, such as sodium nitrite or tert-butyl nitrite, in an acidic medium at low temperatures. rsc.orgtaylorandfrancis.com

The resulting diazonium salt is a versatile intermediate that can undergo various coupling reactions, particularly azo coupling. In this reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another aniline, to form an azo compound, which contains the characteristic -N=N- linkage. google.comunb.ca

For example, diazotized 2-nitroanilines can be coupled with 2,4-disubstituted phenols to produce o-nitroazobenzene intermediates. google.comgoogle.com The reaction conditions, such as pH and the choice of coupling component, are crucial for the successful synthesis of the desired azo dye. google.com The use of tert-butyl nitrite has been explored as a practical and efficient method for mediating azo coupling reactions between anilines and various heterocycles at room temperature. rsc.org Stable diazonium salts of weakly basic anilines can be prepared using tert-butyl nitrite in the presence of an acid like 1,5-naphthalenedisulfonic acid, which can then be used to synthesize disperse azo dyes. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Ring System of this compound

The benzene (B151609) ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich aromatic ring. msu.edu The amine group (-NH2) is a strong activating group and an ortho-, para-director, while the nitro group (-NO2) is a strong deactivating group and a meta-director. msu.edulibretexts.org The bulky tert-butyl group is a weak activating group and also an ortho-, para-director, but its size can sterically hinder attack at the ortho positions. libretexts.org The interplay of these groups directs incoming electrophiles. For example, in the nitration of tert-butylbenzene, the major product is the para-nitro isomer due to the steric hindrance of the tert-butyl group at the ortho positions. libretexts.org In this compound, the positions are already substituted, but further substitution would be influenced by the combined directing effects of the existing groups.

Nucleophilic Aromatic Substitution (NAS): In NAS, a nucleophile attacks an electron-poor aromatic ring, replacing a leaving group. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.combwise.kr The nitro group in this compound makes the ring more susceptible to nucleophilic attack. jsynthchem.com The position of the electron-withdrawing group relative to the leaving group is crucial for the reaction rate. masterorganicchemistry.com For NAS to occur on this compound itself, a suitable leaving group would need to be present on the ring. For instance, in related compounds like 4-bromo-N-(tert-butyl)-2-nitroaniline, the bromine atom can be displaced by various nucleophiles. smolecule.com

Metal-Catalyzed Coupling Reactions Involving this compound and Its Derivatives

The strategic functionalization of the this compound scaffold is greatly enhanced by modern metal-catalyzed coupling reactions. These methods provide powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules. Palladium-catalyzed reactions, in particular, have proven to be highly effective in this context.

Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are cornerstone methodologies in modern organic synthesis. While direct examples involving this compound are not extensively documented in the provided results, the reactivity of related nitroaniline structures provides a strong basis for predicting its behavior. For instance, palladium pincer complexes have demonstrated high catalytic activity in Suzuki-Miyaura cross-coupling reactions. nih.gov Complexes derived from 2-nitroaniline (B44862) showed almost complete conversion in the reaction between 4-bromotoluene (B49008) and phenylboronic acid, suggesting that a this compound derivative could be a viable coupling partner. nih.gov The general principle of the Suzuki reaction involves the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex.

The Heck reaction, which couples an alkene with an aryl halide or triflate, is another powerful palladium-catalyzed transformation. masterorganicchemistry.com The reaction typically proceeds with a palladium(0) catalyst, which undergoes oxidative addition to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product. masterorganicchemistry.com The versatility of these reactions allows for the introduction of a wide range of substituents onto the aromatic ring, significantly expanding the chemical space accessible from this compound derivatives.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeAryl Halide/TriflateCoupling PartnerCatalyst SystemProductKey Features
Suzuki-Miyaura4-BromotoluenePhenylboronic acidPalladium pincer complex derived from 2-nitroaniline4-MethylbiphenylHigh conversion and yield demonstrated with a related nitroaniline derivative. nih.gov
HeckAryl HalideAlkenePd(OAc)₂, NEt₃, P(o-tol)₃Substituted AlkeneForms a new C-C bond between the aryl halide and the alkene. masterorganicchemistry.com

C-H Functionalization of this compound Moieties

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying aromatic compounds. harvard.edu This approach avoids the pre-functionalization often required for traditional cross-coupling reactions. While specific examples for this compound are not detailed, the principles of C-H functionalization can be applied. Transition-metal-catalyzed C-H amination and amidation are notable examples, often directed by a coordinating group on the substrate. nih.gov

For instance, nickel-catalyzed C-H bond nitration of aryloxazolines has been achieved using tert-butyl nitrite as the nitro source. rsc.org This reaction exhibits high regioselectivity and can be performed on a gram scale. rsc.org The resulting nitro group can then be further transformed, highlighting the synthetic utility of such methods. The development of C-H functionalization reactions applicable to this compound would provide a direct route to novel derivatives without the need for halogenation or borylation of the starting material.

Synthesis of Complex Organic Molecules and Heterocycles from this compound

This compound is a valuable precursor for the synthesis of various heterocyclic systems, owing to the presence of two key functional groups: a nitro group and an amino group. These groups can be manipulated through various chemical transformations to construct complex ring systems.

Quinoxaline (B1680401) Synthesis from Nitroanilines

Quinoxalines are an important class of nitrogen-containing heterocycles with diverse biological activities. mtieat.org A common and effective method for their synthesis involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mtieat.org this compound can be readily reduced to the corresponding 5-tert-butyl-1,2-phenylenediamine, which can then be used as a key building block for quinoxaline synthesis.

An iron-catalyzed one-pot synthesis of quinoxalines has been reported, involving the transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. rsc.org This method provides a direct route from nitroanilines to quinoxalines, avoiding the separate reduction step. For example, the reaction of 2-nitroaniline with 3,3-dimethylbutane-1,2-diol yielded 2-(tert-butyl)quinoxaline in 80% yield. rsc.org This suggests that this compound could be a suitable substrate for this transformation, leading to the corresponding tert-butyl-substituted quinoxaline.

Table 2: Synthesis of Quinoxalines from Nitroanilines
Nitroaniline DerivativeVicinal Diol/DicarbonylCatalyst/ConditionsProductYieldReference
2-Nitroaniline3,3-Dimethylbutane-1,2-diolIron-catalyzed2-(tert-Butyl)quinoxaline80% rsc.org
5-Methyl-2-nitroanilineButane-2,3-diolIron-catalyzed6-Methyl-2,3-dimethylquinoxaline81% rsc.org
5-Chloro-2-nitroanilineButane-2,3-diolIron-catalyzed6-Chloro-2,3-dimethylquinoxaline77% rsc.org

Formation of Triazine and Other Nitrogen-Containing Rings

The synthesis of triazines and other nitrogen-rich heterocycles can also be accomplished using this compound as a starting material. Benzo[e] rsc.orgacs.orgwiley.comtriazines, for example, have been synthesized from 2-nitroaniline in a multi-step process. acs.org This typically involves the conversion of the nitroaniline to a derivative that can undergo cyclization to form the triazine ring. acs.orgnih.gov

The synthesis of 1,3,5-triazines often involves the reaction of amidines with reagents like ethoxycarbonyl isothiocyanate or the nucleophilic substitution on cyanuric chloride. clockss.orgtroindia.in While direct application with this compound is not explicitly mentioned, its derivatives could potentially be used in such synthetic strategies. For instance, the amino group of this compound could be transformed into an amidine, which could then be cyclized to form a triazine ring. The diverse reactivity of the nitro and amino groups in this compound makes it a versatile starting point for the construction of a wide range of nitrogen-containing heterocyclic systems.

Advanced Spectroscopic and Structural Characterization Methodologies for 5 Tert Butyl 2 Nitroaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 5-tert-butyl-2-nitroaniline in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign all proton and carbon signals unequivocally and to understand the molecule's conformational preferences.

In a typical ¹H NMR spectrum of a related nitroaniline derivative, aromatic protons appear as distinct multiplets in the downfield region, while the protons of the tert-butyl group give rise to a characteristic singlet in the upfield region. For instance, in a study of N-substituted 2-nitroanilines, aromatic protons were observed in the range of δ 6.5-8.1 ppm, while the tert-butyl protons appeared as a singlet at approximately 1.49 ppm. scispace.com The amino group protons can also be observed, though their chemical shift and signal shape can be influenced by solvent and concentration.

¹³C NMR spectroscopy provides complementary information, with the carbon atoms of the aromatic ring resonating at specific chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino and tert-butyl groups. The carbons of the tert-butyl group typically appear in the aliphatic region of the spectrum. scispace.com

For unambiguous assignment of NMR signals, especially in more complex derivatives of this compound, a suite of two-dimensional (2D) NMR techniques is indispensable. walisongo.ac.idgithub.io

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. walisongo.ac.idemerypharma.com In the context of this compound, COSY spectra would show correlations between adjacent protons on the aromatic ring, helping to establish their connectivity and relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC is used to identify direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). walisongo.ac.idemerypharma.com This is crucial for assigning the signals of the protonated aromatic carbons and the methyl carbons of the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings, typically over two or three bonds, between protons and carbons (¹H-¹³C). walisongo.ac.idemerypharma.com This technique is particularly powerful for identifying quaternary carbons (those without attached protons), such as the carbon attached to the tert-butyl group and the carbons bearing the amino and nitro substituents. By observing correlations from the tert-butyl protons to the quaternary carbon and adjacent aromatic carbons, the substitution pattern on the aromatic ring can be definitively confirmed.

The combined application of these 2D NMR techniques allows for a complete and confident assignment of all proton and carbon resonances, providing a detailed picture of the molecular structure in solution. github.io

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating internal molecular motions that occur on the NMR timescale, such as the rotation of substituents and chemical exchange processes. d-nb.infoacs.org In this compound, hindered rotation around the C-N bond of the amino group could be a subject of DNMR studies. This rotation can be influenced by factors such as the steric bulk of the adjacent tert-butyl group and the presence of intramolecular hydrogen bonding between the amino group and the nitro group.

By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the NMR signals. d-nb.info At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature is increased, the rate of rotation increases, leading to broadening of the signals. At a certain point, the signals coalesce into a single, averaged signal when the rotation becomes fast on the NMR timescale. Analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers to internal rotation.

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Derivative Analysis

Vibrational Spectroscopy (FT-IR, Raman) for Probing Intermolecular Interactions and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, particularly hydrogen bonding. researchgate.netresearchgate.net

In the FT-IR spectrum, characteristic absorption bands for the N-H stretching vibrations of the amino group are expected, typically in the region of 3300-3500 cm⁻¹. The presence of both symmetric and asymmetric stretching bands can provide information about the hydrogen bonding environment of the amino group. The nitro group also exhibits characteristic strong absorption bands for its symmetric and asymmetric stretching vibrations, usually found in the ranges of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic ring and the tert-butyl group are also observable. researchgate.net

Raman spectroscopy provides complementary information to FT-IR. While N-H and O-H stretching vibrations are often weak in Raman spectra, the vibrations of the aromatic ring and the C-N and N=O bonds of the nitro group can give rise to strong Raman signals. researchgate.netpolimi.it The combination of FT-IR and Raman data allows for a more complete vibrational analysis of the molecule. researchgate.net

The positions and shapes of the N-H stretching bands are particularly sensitive to hydrogen bonding. In the solid state, intermolecular hydrogen bonds between the amino group of one molecule and the nitro group of another can lead to a shift of the N-H stretching frequencies to lower wavenumbers and a broadening of the bands. The presence of an intramolecular hydrogen bond between the amino and nitro groups, forming a six-membered ring, would also influence the vibrational frequencies. scispace.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the characterization of this compound, providing an accurate determination of its molecular weight and elemental composition. wiley.combham.ac.uk HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of ions with high precision, allowing for the calculation of the molecular formula. uni-saarland.de

In addition to providing the molecular ion peak, mass spectrometry can induce fragmentation of the molecule, yielding a characteristic pattern of fragment ions. uni-saarland.de The analysis of these fragmentation patterns can provide valuable structural information. For this compound, common fragmentation pathways could include the loss of the tert-butyl group as a stable carbocation, the loss of the nitro group, or cleavages within the aromatic ring. The study of these fragmentation pathways can help to confirm the connectivity of the different functional groups within the molecule. wiley.com

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis and Crystal Packing

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of this compound in the solid state. uj.edu.plresearchgate.netmdpi.com This method provides accurate bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation and the arrangement of molecules within the crystal lattice.

For this compound, X-ray diffraction analysis would reveal the planarity of the aromatic ring and the orientation of the amino, nitro, and tert-butyl substituents relative to the ring. It would also provide direct evidence for the presence and geometry of any intramolecular hydrogen bonds between the amino and nitro groups. scispace.comresearchgate.net

Beyond the structure of a single molecule, single-crystal X-ray diffraction provides detailed information about the intermolecular interactions that govern the packing of molecules in the crystal. science.govresearchgate.net For this compound, this includes the analysis of intermolecular hydrogen bonds, which are likely to form between the amino group of one molecule (as a hydrogen bond donor) and the oxygen atoms of the nitro group of a neighboring molecule (as a hydrogen bond acceptor). researchgate.net

The analysis of the crystal structure reveals the formation of supramolecular assemblies, such as chains, sheets, or three-dimensional networks, held together by these hydrogen bonds and other weaker interactions like van der Waals forces and potential π-π stacking interactions between the aromatic rings. rsc.orgreading.ac.uk Understanding these packing arrangements is crucial for comprehending the solid-state properties of the compound.

Polymorphism and Co-crystallization Studies

The ability of a single chemical compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, is of significant interest in materials science and pharmaceuticals as different polymorphs can exhibit distinct physicochemical properties. While specific polymorphic studies on this compound are not extensively detailed in published literature, the principles of crystal engineering and observations from structurally related molecules provide a strong basis for understanding its potential behavior.

Polymorphism is investigated primarily through single-crystal X-ray diffraction, which elucidates the precise arrangement of molecules in the crystal lattice. The resulting crystal packing is governed by a delicate balance of intermolecular forces. In the case of this compound, several key interactions are expected to dictate its solid-state architecture. Like other 2-nitroaniline (B44862) derivatives, it can form an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group, creating a stable six-membered pseudo-ring. acs.org This interaction significantly influences the conformation of the molecule.

Furthermore, intermolecular hydrogen bonds are critical in stabilizing the crystal structure. N-H···O interactions, where the amino group of one molecule donates a hydrogen bond to the nitro group of a neighboring molecule, are a common and significant packing motif in nitroaniline compounds. researchgate.netresearchgate.net The bulky tert-butyl group, while enhancing solubility in nonpolar solvents, also introduces steric hindrance that can influence the efficiency of crystal packing and potentially lead to the formation of different polymorphic forms under varying crystallization conditions. researchgate.net For instance, studies on other substituted anilines have shown that different polymorphs can possess markedly different properties; N-3,5-di-tert-butylsalicylidene-4-fluoroaniline, for example, exists in a metastable, photochromic α form and a stable, non-photochromic β form.

Co-crystallization is another powerful technique used to modify the properties of a solid material. This involves combining the target molecule with a suitable "coformer" to generate a new crystalline phase with a distinct structure and properties. The formation of co-crystals is also driven by non-covalent interactions, particularly hydrogen bonding. Research on the co-crystallization of 2-nitroaniline with benzotrifuroxan (B3051571) (BTF) has shown that strong hydrogen bonds between the amino group of the nitroaniline and the coformer are the primary driving force for the formation of the new crystalline structure. researchgate.net Computational screening methods can be employed to predict favorable coformer pairings before attempting experimental validation. rsc.org

Interaction TypeDescriptionExpected Role in Crystal Structure
Intramolecular H-Bond Between the amino (-NH₂) and ortho-nitro (-NO₂) groups. acs.orgStabilizes the molecular conformation, leading to a planar pseudo-ring structure.
Intermolecular H-Bond N-H···O bonds between the amino group of one molecule and the nitro group of another. researchgate.netresearchgate.netLinks molecules into chains or sheets, providing significant lattice stabilization.
Van der Waals Forces Arise from the bulky tert-butyl group and the aromatic ring.Influence packing density and contribute to the overall lattice energy.
π-π Stacking Interactions between the aromatic rings of adjacent molecules.The steric bulk of the tert-butyl group may hinder efficient face-to-face stacking. researchgate.net

Electronic Spectroscopy (UV-Vis, Fluorescence) for Investigating Electronic Transitions and Photophysical Behavior

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides critical insights into the electronic transitions and photophysical properties of a molecule. For this compound, these methods can characterize the effects of its specific substitution pattern—a "push-pull" system created by the electron-donating amino group and the electron-withdrawing nitro group on the aromatic ring.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* electronic transitions within the substituted benzene (B151609) ring. The interaction between the donor and acceptor groups typically leads to a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The spectrum of a related compound, 8-(tert-butyl)-2-methyl-5-nitroquinoline, shows multiple absorption bands in the 200-320 nm range, which is characteristic of complex aromatic systems. mdpi.com Similar features would be anticipated for this compound.

The polarity of the solvent can significantly influence the position of the absorption bands, a phenomenon known as solvatochromism. In polar solvents, the excited state is often more stabilized than the ground state, leading to a red shift in the absorption maximum. Studies on other donor-acceptor aromatic compounds confirm that investigating spectral shifts in a range of solvents is a standard method for probing the nature of the electronic transitions. researchgate.netacs.org

SolventPredicted λmax (nm)Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Transition Type
Hexane ~380~4500π-π
Ethanol (B145695) ~395~5200π-π
Acetonitrile ~392~5000π-π*

This table presents hypothetical, scientifically plausible data for this compound based on trends observed for structurally related nitroaromatic compounds. mdpi.comacs.org

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. While many simple nitroaromatics are non-fluorescent due to efficient non-radiative decay pathways promoted by the nitro group, extensive derivatization can yield highly emissive compounds. acs.org For instance, phenazines synthesized from substituted 2-nitroanilines can exhibit intense fluorescence with quantum yields as high as 0.57. acs.orgacs.org

The photophysical behavior of this compound would be characterized by its emission spectrum, fluorescence quantum yield (Φ), and excited-state lifetime. The difference between the absorption and emission maxima (the Stokes shift) provides information about the change in geometry between the ground and excited states. The bulky tert-butyl group may play a role in the photophysical properties by sterically hindering intermolecular interactions like π-π stacking, which can otherwise lead to fluorescence quenching in the solid state or at high concentrations. researchgate.net The influence of solvent polarity on emission wavelength (solvatochromism) is also a key characteristic, providing further information on the nature of the emissive excited state.

SolventPredicted λabs (nm)Predicted λem (nm)Predicted Stokes Shift (cm⁻¹)Predicted Quantum Yield (Φ)
Hexane ~380~480~5540Low
Ethanol ~395~520~6200Moderate
Acetonitrile ~392~515~6150Moderate

This table presents hypothetical, scientifically plausible data for this compound to illustrate expected photophysical trends based on related compounds. researchgate.netacs.org

Theoretical and Computational Chemistry Investigations of 5 Tert Butyl 2 Nitroaniline

Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the intricacies of 5-Tert-butyl-2-nitroaniline. These calculations provide a foundational understanding of the molecule's electronic behavior and how this translates to its observable properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. nih.gov For nitroaniline derivatives, the HOMO is typically located on the aniline (B41778) part of the molecule, acting as an electron donor, while the LUMO is centered on the nitro group, which is a strong electron acceptor. nih.govresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov

Table 1: Calculated Electronic Properties of a Related Nitroaniline Derivative

ParameterValue
EHOMO-6.25 eV
ELUMO-2.53 eV
Energy Gap (ΔE)3.72 eV

Note: Data is for a similar Schiff base containing a nitrophenylamine moiety and is illustrative of the types of values obtained from DFT calculations. nih.gov

Prediction and Interpretation of NMR, IR, and UV-Vis Spectra

Computational methods, particularly DFT, are instrumental in predicting and interpreting the spectroscopic properties of this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of protons and carbons. researchgate.net These theoretical predictions, when compared with experimental data, aid in the definitive assignment of signals in the ¹H and ¹³C NMR spectra.

IR Spectroscopy: Theoretical calculations of vibrational frequencies help in the assignment of bands observed in the Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.net The characteristic vibrational modes of the nitro group (asymmetric and symmetric stretching) and the amino group (N-H stretching) are of particular interest.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. researchgate.net The absorption bands in the UV-visible region arise from electronic transitions, often from the HOMO to the LUMO. uobabylon.edu.iq The solvent environment can influence the position of these absorption maxima. uobabylon.edu.iq

Conformational Analysis and Potential Energy Surface Mapping

The presence of the bulky tert-butyl group can lead to different stable conformations of this compound. Conformational analysis involves mapping the potential energy surface by systematically rotating the rotatable bonds, such as the C-N bond of the amino group and the C-C bonds of the tert-butyl group. wiley.com These studies help identify the most stable conformer(s) in the gas phase and in different solvent environments. researchgate.net The planarity of the molecule can be influenced by intramolecular hydrogen bonding between the amino and nitro groups, which is a common feature in 2-nitroaniline (B44862) derivatives. acs.org

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound in solution. iucr.orgrsc.org These simulations can model the explicit interactions between the solute molecule and solvent molecules, revealing how the solvent affects the conformation and electronic properties of the compound. MD simulations are particularly useful for studying hydration properties and the structure of the solvent shell around the molecule. rsc.org For instance, studies on similar molecules like tert-butyl alcohol have shown how solute concentration affects the number of water molecules in the first hydration shell. rsc.org

Computational Elucidation of Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions involving this compound. nih.govkashanu.ac.ir By calculating the energies of reactants, products, intermediates, and transition states, the most likely reaction pathway can be determined. nih.gov For example, in reactions such as diazotization, computational studies can elucidate the role of reagents like tert-butyl nitrite (B80452) and help understand the formation of key intermediates. wiley.com DFT calculations can also predict the regioselectivity of reactions, such as electrophilic aromatic substitution, by analyzing the calculated charge distributions and frontier orbital densities.

Studies on Non-Covalent Interactions, Hydrogen Bonding, and Aromatic Stacking in this compound Systems

Non-covalent interactions are crucial in determining the solid-state structure and crystal packing of this compound. wiley.com These interactions include:

Hydrogen Bonding: Intramolecular hydrogen bonds between the amino and nitro groups are expected in 2-nitroaniline derivatives, which can affect the molecule's conformation and electronic properties. acs.org Intermolecular hydrogen bonds between the amino group of one molecule and the nitro group of another can lead to the formation of dimers or chains in the crystal lattice. researchgate.net

Aromatic Stacking: π-π stacking interactions between the aromatic rings of adjacent molecules can also contribute significantly to the stability of the crystal structure. acs.org

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions in the crystal packing. iucr.org By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, the relative importance of different types of contacts (e.g., H···H, C···H, O···H) can be assessed. iucr.org

Advanced Analytical Methodologies for 5 Tert Butyl 2 Nitroaniline in Non Biological Matrices

Chromatographic Separations (HPLC, GC) Coupled with Advanced Detection Systems (MS/MS, UV-DAD) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for the separation and analysis of 5-tert-butyl-2-nitroaniline. When coupled with advanced detection systems like tandem mass spectrometry (MS/MS) or a UV-Diode Array Detector (UV-DAD), these methods offer high specificity and low detection limits, making them ideal for both purity assessment and trace quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of thermally labile or non-volatile compounds like this compound. Reverse-phase HPLC, using a C18 column, is commonly employed to separate the analyte from impurities. The mobile phase typically consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water. researchgate.net A UV-DAD detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment by comparing the spectra of the analyte peak with a reference standard. researchgate.netelectrochemsci.org For more sensitive and selective quantification, HPLC can be coupled with a tandem mass spectrometer (LC-MS/MS). This technique provides structural information through fragmentation patterns, allowing for unambiguous identification and quantification even in complex matrices. tandfonline.commdpi.com

Gas Chromatography (GC): GC is a powerful technique for analyzing volatile and thermally stable compounds. For this compound, a capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., MXT-5), is often used. nih.gov Coupling GC with a mass spectrometer (GC-MS) is standard practice. The electron ionization (EI) mode in GC-MS provides characteristic fragmentation patterns that serve as a fingerprint for the compound, ensuring high confidence in its identification. sigmaaldrich.com For trace analysis in complex samples, electron-capture negative ionization (ECNI) mass spectrometry can be used to achieve very low detection limits for nitroaromatic compounds. sigmaaldrich.com

The choice between HPLC and GC depends on the analyte's properties, the matrix, and the specific analytical requirements. Purity is often determined by calculating the peak area percentage of the main component relative to all other detected peaks in the chromatogram.

Interactive Table 1: Typical Chromatographic Conditions for Nitroaniline Analysis

ParameterHPLC-UV/DADGC-MSLC-MS/MS
Column C18 (e.g., 4.6 x 250 mm, 5 µm) nih.govCapillary (e.g., MXT-5, 5m x 0.1mm) nih.govBiphenyl (e.g., 100 mm x 2.1 mm, 5 µm) tandfonline.com
Mobile Phase/Carrier Gas Acetonitrile/Water mixture researchgate.netHelium nih.govMethanol/Water with additives mdpi.com
Detector UV-Diode Array Detector (DAD)Mass Spectrometer (MS)Tandem Mass Spectrometer (MS/MS)
Detection Wavelength e.g., 225 nm researchgate.netN/AN/A
Ionization Mode N/AElectron Ionization (EI) sigmaaldrich.comElectrospray Ionization (ESI), Positive tandfonline.com
Typical Application Purity assessment, Quantitative analysisImpurity profiling, IdentificationTrace quantification, High selectivity

Electrochemical Methods for Sensing and Characterization (Excluding Biological Contexts)

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to chromatographic techniques for the determination of this compound. These methods are based on the electrochemical reduction of the nitro group (-NO₂) on the aromatic ring, which is an electroactive functional group. researchgate.net Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are particularly useful. researchgate.netacs.org

The fundamental principle involves applying a potential to a working electrode and measuring the resulting current. The potential at which the reduction occurs is characteristic of the analyte, while the current is proportional to its concentration. For nitroaromatic compounds, the reduction process is typically irreversible and results in the formation of a hydroxylamine (B1172632) or amine group. researchgate.netcdnsciencepub.com

The sensitivity and selectivity of these methods can be significantly enhanced by modifying the surface of the working electrode. Materials such as carbon nanotubes, glassy carbon, or silver amalgam composites have been shown to improve the electrochemical response for various nitroaromatic compounds. researchgate.netcdnsciencepub.com For instance, electrochemically activated carbon-fiber microelectrodes have demonstrated a dramatic increase in the cathodic response for compounds like 2,4,6-trinitrotoluene (B92697) (TNT) and 3,5-dinitroaniline, achieving detection limits in the sub-µg/mL range. nih.gov The reduction potential can be influenced by substituents on the aromatic ring, allowing for a degree of selectivity in the analysis of different nitroaromatic compounds. acs.org

Interactive Table 2: Voltammetric Determination of Various Nitroaromatic Compounds

AnalyteTechniqueElectrodeDetection LimitReference
2,4,6-Trinitrotoluene (TNT)Square Wave VoltammetryGlassy Carbon Electrode (GCE)~120 ppb cdnsciencepub.com
1,3-Dinitrobenzene (1,3-DNB)Square Wave VoltammetryGlassy Carbon Electrode (GCE)~30 ppb cdnsciencepub.com
2,4,6-Trinitrotoluene (TNT)Square Wave VoltammetryActivated Carbon-Fibre~0.03 µg/mL nih.gov
3,5-DinitroanilineSquare Wave VoltammetryActivated Carbon-Fibre~0.03 µg/mL nih.gov
Picric AcidDifferential Pulse VoltammetrySilver Solid Amalgam Composite1 µmol/L researchgate.net

Advanced Sample Preparation Techniques for Complex Chemical Matrices

Effective sample preparation is a critical step to isolate this compound from complex chemical matrices, remove interferences, and preconcentrate the analyte before analysis. This ensures the accuracy, reliability, and sensitivity of the subsequent analytical measurement. While traditional methods like liquid-liquid extraction (LLE) exist, modern advanced techniques offer miniaturization, reduced solvent consumption, and higher efficiency. amazonaws.comupertis.ac.idmdpi.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a sorbent material to extract analytes from a sample. tandfonline.comacs.org The fiber is exposed to the sample (either directly or in the headspace), and analytes partition onto the fiber coating. The fiber is then transferred to the injection port of a GC for thermal desorption and analysis. SPME is effective for extracting nitroaromatic compounds from aqueous or soil samples and can be more sensitive than conventional solid-phase extraction (SPE), with detection limits reaching the ng/L level. sigmaaldrich.comacs.orgnih.gov

Monolith Microextraction (MME): This technique utilizes a porous monolithic material as the extraction sorbent, often prepared within a pipette tip or a capillary. A poly(methacrylic acid-co-ethylene glycol dimethacrylate) monolith has been successfully used for the microextraction of nitroanilines. researchgate.net The high surface area and porosity of the monolith allow for efficient extraction with short analysis times. researchgate.net

Other advanced microextraction techniques applicable to nitroaromatic compounds include single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME), which are based on partitioning the analyte into a micro-liter volume of an organic solvent. researchgate.net These methods are valued for their simplicity, low cost, and minimal use of organic solvents, aligning with the principles of green analytical chemistry. amazonaws.com

Advanced Applications and Functional Material Development Utilizing 5 Tert Butyl 2 Nitroaniline As a Key Building Block

Role in the Synthesis of Functional Dyes and Pigments (Non-Biological Colorants)

5-Tert-butyl-2-nitroaniline serves as a crucial intermediate in the synthesis of a variety of functional dyes, particularly azo dyes. cymitquimica.com The general method for creating these dyes involves a two-step process: diazotization followed by coupling. nih.gov In the first step, the primary aromatic amine of a this compound derivative is converted into a more reactive diazonium salt. nih.govunb.ca This is typically achieved by reacting the aniline (B41778) with sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures. unb.ca

The resulting diazonium salt is then coupled with another aromatic compound, often a phenol (B47542) or an aniline derivative, to form the final azo dye. nih.govunb.ca The bulky tert-butyl group on the this compound moiety can influence the final properties of the dye, such as its color, solubility, and stability. Azo dyes are known for their wide range of colors, including various shades of yellow, red, orange, and brown. unb.ca For instance, coupling diazo solutions of aromatic amines with 2,4-dihydroxybenzophenone (B1670367) has been used to prepare novel mordant and disperse azo dyes. researchgate.net

The structural characteristics of the dyes, including the presence of the tert-butyl group, can be analyzed using techniques like IR and NMR spectroscopy to establish a relationship between the structure and the dye's properties, such as its UV-visible absorption spectrum. researchgate.net Dyes derived from substituted o-nitroanilines and p-tert-butylphenols have been synthesized and characterized for their spectral properties. researchgate.net Furthermore, these azo dyes can form metal chelate dyes with transition metals like Cu(II), Ni(II), and Co(II), which can alter and enhance their properties. researchgate.net The stoichiometry of these metal complexes is often found to be 1:2 (metal to ligand). researchgate.net

Table 1: Examples of Dyes and Intermediates Synthesized from Nitroaniline Derivatives

Compound NameRole/TypeReference
4-(tert-butyl)-2-nitroanilinePrecursor for fluorescent dyes, pigments
Azo dyes from 3-nitro salicylic (B10762653) acidNovel azo dyes researchgate.net
Naphthalimide-based azo disperse dyesAlkali-clearable dyes with a fluorosulfonyl group researchgate.net
Azo-metal chelate dyesDyes from substituted o-nitroaniline and p-t-/s-butylphenol researchgate.net
2,4-Bis(tert-butyl)-6-((2-nitrophenyl)azo)phenolAzo dye used for coloration or photostabilization

Utilization as a Monomer or Precursor in Advanced Polymer Chemistry (e.g., Polyimides, Polyamides, Organic Semiconductors)

Derivatives of this compound are valuable as monomers or precursors in the synthesis of high-performance polymers like polyimides and polyamides. The incorporation of the bulky tert-butyl group into the polymer backbone can significantly modify the polymer's properties. For example, introducing bulky substituents like tert-butyl groups into polyimides can increase their solubility and processability without compromising their thermal stability. ncl.res.in

Aromatic polyimides are often synthesized through a two-step polycondensation reaction. researchgate.net This involves the reaction of a diamine with a dianhydride to first form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. researchgate.netcsic.es Diamines derived from this compound can be used in these reactions. For instance, triphenylamine-based diamines are versatile monomers for creating aromatic polyamides with varied properties. mdpi.com The presence of the tert-butyl group can create a larger free volume within the polymer matrix, which is a desirable characteristic for applications like gas separation membranes. ncl.res.in

In the field of organic semiconductors, anthracene (B1667546) derivatives like 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene (TBADN) are utilized as host materials in organic light-emitting diodes (OLEDs). researchgate.net While not directly this compound, the use of tert-butyl substituted aromatic compounds highlights the importance of this functional group in tuning the electronic and physical properties of materials for electronic applications. The tert-butyl group can influence solubility and film-forming properties, which are crucial for device fabrication. researchgate.net

Table 2: Polymer Properties Influenced by tert-Butyl Groups

Polymer TypeProperty Modified by tert-Butyl GroupApplicationReference
PolyimidesIncreased solubility, processability, and free volumeGas separation membranes ncl.res.incsic.es
PolyamidesVaried properties depending on the diamine structureHigh-performance materials mdpi.com
Poly(acrylic acid) copolymersIncreased density of carboxylic acids, flexibilityDispersants, adsorbents pusan.ac.kr

Application in Supramolecular Chemistry and Host-Guest Systems (e.g., Co-crystallization, Self-Assembly)

The structural features of this compound, specifically the presence of hydrogen bond donors (amino group) and acceptors (nitro group), make it and its derivatives interesting candidates for studies in supramolecular chemistry. acs.org This field explores the non-covalent interactions between molecules, leading to the formation of larger, organized structures through self-assembly. acs.org

Co-crystallization is a technique used to form new crystalline solids with modified physical properties, and it relies on the specific intermolecular interactions between two or more different molecules. rsc.org The nitroaniline moiety is known to participate in hydrogen bonding. For example, 2-nitroaniline (B44862) derivatives can form intramolecular hydrogen bonds between the amino and nitro groups, creating a stable six-membered ring. acs.org This can influence how the molecules pack in a crystal lattice and interact with other molecules (co-formers). The interplay of these hydrogen bonds with other weak interactions, like π–π stacking, is crucial in determining the final supramolecular architecture. acs.org

In host-guest chemistry, a larger "host" molecule can encapsulate a smaller "guest" molecule. thno.orgmdpi.com While direct applications of this compound in complex host-guest systems are not widely documented, its derivatives can be incorporated into larger structures that act as hosts or guests. The tert-butyl group can play a role in defining the size and shape of cavities in host molecules or in providing a recognition site for a guest. scribd.com The principles of self-assembly, driven by non-covalent forces, are fundamental to creating these systems. acs.org

Development of Novel Organic Electronic and Optoelectronic Materials Incorporating this compound Moieties

The electronic properties of this compound make its derivatives promising candidates for the development of novel organic electronic and optoelectronic materials. rsc.org These materials are used in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVCs). rsc.orgrsc.org

The combination of an electron-donating amino group and an electron-withdrawing nitro group on an aromatic ring creates a "push-pull" system. This intramolecular charge transfer character is highly desirable for nonlinear optical (NLO) properties and for tuning the energy levels (HOMO and LUMO) of the molecule. rsc.org The tert-butyl group can further modify these properties through steric and electronic effects, and it can improve the material's processability and film-forming characteristics. ncl.res.in

Research has shown that nitrobenzene (B124822) compounds can possess a high contribution from anharmonic electron-phonon interactions. researchgate.net Derivatives of this compound, such as 5-tert-Butyl-1,2,3-trinitrobenzene, have been synthesized and studied for their optical and electrical properties, indicating their potential in this field. researchgate.net The synthesis of complex molecules like N-(5-(tert-Butyl)-2-nitrophenyl)-4-alkoxy-5-isobutoxy-2-nitroanilines demonstrates the creation of advanced building blocks for such materials. acs.org These materials often exhibit small HOMO/LUMO gaps, a key property for optoelectronic applications. d-nb.info

Table 3: Optoelectronic Properties of Related Materials

Material TypeKey PropertyPotential ApplicationReference
Push-Pull π-conjugated systemsTunable HOMO/LUMO levels, NLO propertiesOFETs, OLEDs, OPVCs rsc.org
Nitrobenzene derivativesHigh anharmonic electron-phonon interactionFast-respond degenerate four-wave mixing researchgate.net
Nitrogen-containing polycyclic aromatic hydrocarbonsSmall HOMO/LUMO gaps, tunable electronic propertiesFETs, OLEDs, sensors rsc.orgd-nb.info
Potassium-doped hexa-peri-hexabenzocoroneneLow bandgap energy, high first-order hyperpolarizabilityElectronic devices, nonlinear optics researchgate.net

Role in Ligand Synthesis for Organometallic Chemistry and Catalysis

This compound and its derivatives are valuable precursors for synthesizing ligands used in organometallic chemistry and catalysis. The amino group can be readily modified to create more complex ligand structures, such as Schiff bases. mdpi.com

Schiff base ligands are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.net The resulting imine (or azomethine) group, along with other donor atoms in the molecule, can coordinate to metal ions to form stable complexes. mdpi.comresearchgate.net For instance, Schiff bases derived from the condensation of an aniline derivative with an aldehyde can act as chelating agents, binding to metals like Cu(II), Ni(II), Co(II), and Zn(II). researchgate.netbohrium.com

The properties of the resulting metal complex, including its geometry, stability, and catalytic activity, are influenced by the structure of the ligand. The tert-butyl group on the aniline precursor can provide steric bulk, which can affect the coordination environment around the metal center and influence the selectivity of catalytic reactions. bohrium.com These organometallic complexes have a wide range of applications, including acting as catalysts for organic reactions, such as the reduction of aromatic nitro compounds. researchgate.net For example, a palladium(II) complex with a Schiff base ligand was shown to be an efficient catalyst for the reduction of 4-nitrophenol (B140041) and 4-nitroaniline. researchgate.net

Environmental Chemical Transformations and Degradation Pathways of 5 Tert Butyl 2 Nitroaniline Focus on Chemical Processes, Excluding Ecotoxicity/biological Impact

Photochemical Degradation Studies of 5-Tert-butyl-2-nitroaniline

Photochemical degradation, or photolysis, is a key abiotic process that can transform chemical compounds in the environment through the action of sunlight. For nitroaromatic compounds like this compound, this process is particularly relevant in aquatic systems and on soil surfaces.

Research on analogous dinitroaniline herbicides indicates that photodecomposition is a significant degradation pathway. For instance, the herbicide trifluralin (B1683247) undergoes photodegradation in natural waters following first-order kinetics, with half-lives reported to be between 12 and 29 hours under natural sunlight. tandfonline.com Similarly, ethalfluralin (B166120) exhibits rapid transformation in the presence of sunlight, with an aquatic photolysis half-life of just 6.3 hours. regulations.gov The rate of photolysis in water can be influenced by the presence of other substances. Dissolved organic matter (DOM), such as humic acids, has been shown to retard the photodegradation rate of trifluralin in water, likely due to light-screening effects where the DOM absorbs a portion of the incoming solar radiation. tandfonline.comtandfonline.com

On soil surfaces, the photochemical degradation of dinitroanilines is generally considered low but becomes more significant when the compounds are in the vapor phase or dissolved in a thin film of water on the soil. cambridge.org Interestingly, contrary to the effect in water, the presence of soil organic matter can accelerate the photodegradation of these compounds on soil. tandfonline.com The half-lives for trifluralin photolysis on various soil types have been observed to range from 15 to 38 hours. tandfonline.com

The mechanisms of photolysis for nitroanilines often involve several reaction types. The primary photochemical process for N-nitroanilines is typically the fission of the N-N bond. rsc.org For dinitroanilines like trifluralin, photocatalytic degradation studies have identified pathways including the reduction of a nitro group to an amino group and dealkylation of the amine substituent. proquest.com Given these findings, it is expected that this compound would be susceptible to photochemical degradation, particularly in clear, sunlit surface waters.

Compound (Analogue)SystemHalf-life (t½)ConditionsReference
TrifluralinNatural Waters12 - 29 hoursNatural Sunlight tandfonline.com
TrifluralinSoil Surface15 - 38 hoursNatural Sunlight tandfonline.com
EthalfluralinAquatic System6.3 hoursSimulated Sunlight regulations.gov
Pendimethalin (B1679228)Water1.5 - 5 daysSimulated Sunlight tandfonline.com

Abiotic Oxidative and Reductive Degradation Mechanisms in Aquatic and Soil Systems

In environments with limited oxygen, such as flooded soils and anaerobic sediments, abiotic reduction is a primary degradation pathway for nitroaromatic compounds. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to reductive attack.

Studies on dinitroaniline herbicides consistently show that degradation proceeds more rapidly under anaerobic (reductive) conditions compared to aerobic conditions. cambridge.org The half-life for dinitroanilines under anaerobic conditions can range from 7 to 27 days, significantly shorter than the 19 to 132 days observed under aerobic conditions. cambridge.org The primary reductive transformation involves the reduction of one or both nitro groups to amino groups. For example, under anaerobic conditions, a major metabolite of pendimethalin is formed by the reduction of one of its nitro groups to an amine. tandfonline.com Similarly, the microbial transformation of various nitroaromatic compounds under anaerobic conditions leads to the formation of the corresponding amino derivatives. microbiologyresearch.orgmicrobiologyresearch.org

This reduction is not exclusively a biological process. Abiotic reduction can occur chemically through the action of naturally occurring reducing agents in the environment, such as ferrous iron (Fe(II)) associated with clay minerals or sulfide (B99878) species present in anaerobic waters. microbiologyresearch.orgacs.org Research has shown that such abiotic reduction can preferentially occur at a nitro group in the ortho position on the aniline (B41778) ring. microbiologyresearch.org Within chemical reductive processes, nitroaromatics tend to degrade primarily through this nitro-group reduction without cleavage of the aromatic ring itself. researchgate.net

For this compound, which possesses a single nitro group ortho to the amine, it is highly probable that abiotic reduction in anaerobic soils and sediments would be a significant degradation pathway, leading to the formation of 5-tert-butylbenzene-1,2-diamine.

Biotransformation Pathways (Limited to Chemical Alterations, not Biological Effects)

Microbial activity is the main driver for the degradation of dinitroaniline herbicides in the environment. frontiersin.org A diverse range of soil bacteria and fungi have been identified that can break down these complex molecules. cambridge.orgacs.org Fungi, in particular, are noted as major organisms involved in the degradation of dinitroanilines. cambridge.org

The biotransformation of these compounds involves several key chemical alterations:

Nitro-group Reduction: This is one of the most common initial steps in the biodegradation of nitroaromatic compounds, both aerobically and anaerobically. acs.orgnih.gov The nitro group (-NO₂) is sequentially reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. For example, the degradation of trifluralin by Bacillus sp. TF-1 proceeds through mono-nitroreduction. nih.gov

N-Dealkylation: The alkyl groups attached to the amino nitrogen can be removed by microbial enzymes. This has been observed in the degradation of trifluralin and is a common pathway for many N-substituted aniline compounds. acs.orgnih.gov

Hydroxylation and Ring Cleavage: Under aerobic conditions, some bacteria can initiate degradation by adding hydroxyl groups to the aromatic ring. For instance, the aerobic degradation of N-methyl-4-nitroaniline by a Pseudomonas species involves N-demethylation followed by monooxygenation (which removes the nitro group and adds a hydroxyl group) and oxidative deamination. plos.org This hydroxylation can destabilize the ring, leading to subsequent ring cleavage and mineralization.

Based on these established pathways for analogous compounds, the biotransformation of this compound would likely proceed via reduction of the nitro group to form 5-tert-butylbenzene-1,2-diamine, especially under anaerobic conditions. Under aerobic conditions, pathways involving hydroxylation of the aromatic ring could also occur, potentially leading to ring fission.

Compound (Analogue)MicroorganismDegradation EfficiencyKey Transformation PathwaysReference
TrifluralinBacillus sp. TF-186.7% of 100 mg/L in 6 hoursNitroreduction, N-dealkylation, Trifluoromethyl oxidation nih.gov
PendimethalinBacillus subtilis78% of 125 mg/L in 7 daysNot specified irost.ir
PendimethalinPseudomonas fluorescens34% of 125 mg/L in 7 daysNot specified irost.ir
PendimethalinBurkholderia sp. F7G4PR33-465% of initial conc. in 30 daysNot specified scielo.br
EthalfluralinMixed bacto-fungi culture92% of 1,500 µg/L in 5 weeksNot specified deswater.com

Adsorption, Mobility, and Fate in Simulated Environmental Compartments

The movement and distribution of this compound in the environment are largely dictated by its physicochemical properties and its interaction with soil and sediment components. The behavior of dinitroaniline herbicides provides a strong model for predicting its fate.

Dinitroanilines are known for their strong binding (adsorption) to soil particles, particularly to soil organic matter and, to a lesser extent, clay minerals. cambridge.orgucanr.edu This strong adsorption is a defining characteristic that controls their fate. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to bind to organic matter. Dinitroanilines have very high Koc values, often ranging from 80 to 471,000, which classifies them as nearly immobile in soil. cambridge.org For example, the Koc for pendimethalin is reported as 17,581 and for trifluralin as 15,800. frontiersin.org This strong binding significantly limits their potential to leach through the soil profile and contaminate groundwater. acs.org

The mechanisms for this strong adsorption include hydrophobic interactions and charge transfer bonding between the electron-deficient aromatic ring of the dinitroaniline and the electron-rich aromatic structures within soil humic matter. ucanr.educotton.org

Due to their low water solubility and strong adsorption, the primary route of transport for compounds like this compound, if applied to soil, would be through surface runoff while attached to eroded soil particles, rather than dissolved in the water phase. ucdavis.edu Furthermore, many dinitroanilines are volatile. frontiersin.org This means that if left on the soil surface, a significant fraction can be lost to the atmosphere, a process that is enhanced in warm, moist soils. cambridge.org This is why these herbicides are often incorporated into the soil during application.

Given the presence of the lipophilic tert-butyl group and the nitroaniline structure, this compound is expected to exhibit strong adsorption to soil organic matter, resulting in low mobility and a low potential for leaching. Its ultimate fate in the soil environment would be slow degradation via the biotic and abiotic pathways described above.

Compound (Analogue)Soil Organic Carbon Partition Coefficient (Koc)Mobility ClassificationReference
Dinitroanilines (general)80 - 471,000Nearly Immobile cambridge.org
Pendimethalin17,581Non-mobile frontiersin.org
Trifluralin15,800Non-mobile frontiersin.org

Future Research Trajectories and Interdisciplinary Opportunities for 5 Tert Butyl 2 Nitroaniline Research

Exploration of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

Future research will likely prioritize the development of more sustainable and efficient methods for synthesizing 5-tert-butyl-2-nitroaniline and its derivatives, with a strong emphasis on improving atom economy. Traditional nitration and alkylation methods often involve harsh conditions and generate significant waste. rsc.orgsci-hub.se Green chemistry principles are driving the exploration of alternative reagents and catalytic systems to address these limitations.

A promising avenue of research involves the use of tert-butyl nitrite (B80452) (TBN) as a nitrating agent. rsc.orgsci-hub.sewiley.com TBN is considered a more environmentally benign reagent compared to conventional nitrating agents like nitric acid, as it often operates under milder conditions and can lead to higher regioselectivity. rsc.orgsci-hub.se Research into optimizing reaction conditions, such as solvent choice and temperature, for TBN-mediated nitration of anilines could lead to more efficient and sustainable synthetic protocols. sci-hub.se For instance, studies have shown that TBN can effectively promote the synthesis of various nitroanilines with good to excellent yields. researchgate.net

Furthermore, the development of catalytic systems for the synthesis of nitroaromatics is a key area of interest. mdpi.com Metal-catalyzed approaches, such as those employing copper or cobalt catalysts, are being investigated for the oxidation of anilines to nitro derivatives and for constructing complex molecules from nitroaniline precursors. mdpi.comacs.org These catalytic methods have the potential to reduce the need for stoichiometric reagents, thereby improving atom economy and reducing waste. The exploration of novel catalysts, including those based on earth-abundant metals, will be crucial in making these processes more economically viable and environmentally friendly. acs.org

The concept of "atom economy," which measures the efficiency of a chemical reaction in converting reactants to the desired product, will be a central theme in this research. By designing synthetic routes that maximize the incorporation of reactant atoms into the final product, chemists can minimize the generation of byproducts and waste.

Table 1: Comparison of Traditional and Emerging Nitration Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
Nitric Acid/Sulfuric AcidHarsh, low temperatureWell-establishedPoor selectivity, significant waste, corrosive
tert-Butyl Nitrite (TBN)Mild, room temperatureHigher selectivity, cleaner reactionsCan be more expensive, requires optimization
Metal Catalysts (e.g., Cu, Co)Varies, often mildCatalytic amounts, potential for high efficiencyCatalyst cost and recovery, potential for metal contamination

Design and Synthesis of Advanced Functional Materials with Tunable Properties for Emerging Technologies

The distinct electronic and steric properties of this compound make it an attractive building block for the creation of advanced functional materials with tailored characteristics for a range of emerging technologies. The interplay between the electron-donating amino group and the electron-withdrawing nitro group, modulated by the bulky tert-butyl group, can be harnessed to control the optical, electronic, and self-assembly properties of derivative molecules. rsc.org

One significant area of future research is in the field of organic electronics and optoelectronics. rsc.org By incorporating the this compound moiety into larger π-conjugated systems, it may be possible to develop novel materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgresearchgate.net The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) through chemical modification is critical for optimizing the performance of these devices. rsc.org The bulky tert-butyl group can also play a crucial role in preventing undesirable intermolecular interactions, such as aggregation-caused quenching of fluorescence, which is a common issue in solid-state emissive materials. researchgate.net

Furthermore, the potential for this compound derivatives to act as sensors is an area ripe for exploration. The nitroaniline core is known to be sensitive to its chemical environment, and changes in its absorption or emission properties upon interaction with specific analytes could form the basis of new chemosensors. researchgate.net For example, derivatives could be designed to detect metal ions, anions, or even biologically relevant molecules.

The synthesis of polymers incorporating the this compound unit is another promising direction. These polymers could exhibit unique thermal, mechanical, and electronic properties, making them suitable for applications in advanced coatings, membranes, or as components in composite materials.

Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Advanced Computational Approaches

A more profound understanding of the relationship between the molecular structure of this compound and its chemical reactivity is fundamental to unlocking its full potential. Future research will increasingly rely on a synergistic approach that combines experimental investigations with advanced computational modeling.

Experimental studies will continue to be essential for synthesizing new derivatives and characterizing their properties. Techniques such as X-ray crystallography can provide precise information about the three-dimensional arrangement of atoms in the solid state, revealing details about intramolecular and intermolecular interactions like hydrogen bonding. researchgate.net Spectroscopic methods, including NMR, IR, and UV-Vis, will remain crucial for elucidating the electronic structure and behavior of these molecules in solution. acs.org

Computational chemistry, particularly density functional theory (DFT) calculations, will play an ever-more-important role in complementing experimental findings. researchgate.netresearchgate.net DFT can be used to predict a wide range of molecular properties, including geometric structures, electronic energy levels, and vibrational frequencies. researchgate.net These calculations can provide insights into the effects of substituents on the electronic distribution within the molecule and help to rationalize observed reactivity patterns. For example, computational models can be used to understand how the tert-butyl group sterically influences the reactivity of the adjacent nitro and amino groups. vulcanchem.com

By integrating experimental data with computational models, researchers can develop a more comprehensive picture of the factors that govern the behavior of this compound and its derivatives. This integrated approach will be invaluable for the rational design of new molecules with specific, desired properties. For instance, understanding the precise nature of the intramolecular hydrogen bond between the amino and nitro groups in 2-nitroaniline (B44862) derivatives can inform the design of molecules with specific conformational preferences. researchgate.net

Table 2: Key Parameters for Structure-Reactivity Studies

ParameterExperimental TechniqueComputational MethodInformation Gained
Molecular GeometryX-ray Crystallography, NMR SpectroscopyDFT Geometry OptimizationBond lengths, bond angles, dihedral angles, conformation
Electronic StructureUV-Vis Spectroscopy, Cyclic VoltammetryDFT, Time-Dependent DFTHOMO/LUMO energies, electronic transitions, charge distribution
Vibrational FrequenciesIR and Raman SpectroscopyDFT Frequency CalculationsIdentification of functional groups, understanding of bonding
Reaction MechanismsKinetic Studies, Isotope LabelingDFT Transition State SearchesActivation energies, reaction pathways, role of catalysts

Integration of this compound Derivatives into Niche Chemical Applications Beyond Current Scope

While this compound and its simpler derivatives have found use as intermediates in the synthesis of dyes and pharmaceuticals, future research is poised to expand their application into more specialized and niche areas. sci-hub.se The unique combination of functional groups offers opportunities for the development of molecules with highly specific functions.

One such area is in the development of energetic materials. mdpi.com The nitro group is a key component of many explosives and propellants, and the introduction of a bulky tert-butyl group could be used to tune the sensitivity and thermal stability of new energetic compounds. mdpi.com Research in this area would involve the synthesis of poly-nitro derivatives of this compound and the careful evaluation of their energetic properties and safety characteristics.

Another potential application lies in the field of medicinal chemistry, beyond simple intermediate use. The nitroaniline scaffold is present in a number of biologically active molecules. mdpi.com The tert-butyl group can enhance lipophilicity, which can improve a drug's ability to cross cell membranes, and can also provide steric bulk that influences how a molecule binds to its biological target. vulcanchem.comacs.org Future work could focus on designing and synthesizing this compound derivatives as potential therapeutic agents, for example, as enzyme inhibitors or receptor modulators. acs.orgsmolecule.com

Furthermore, the reactivity of the functional groups in this compound can be exploited in the synthesis of complex heterocyclic compounds. sci-hub.se For instance, the amino and nitro groups can be used as handles for cyclization reactions to form benzimidazoles, benzotriazoles, or other heterocyclic systems that are important structural motifs in many pharmaceuticals and functional materials. sci-hub.seacs.org The development of novel domino or multi-component reactions involving this compound could provide efficient access to libraries of complex molecules for screening in various applications. uni-hohenheim.de

The exploration of these niche applications will require interdisciplinary collaboration between synthetic chemists, materials scientists, pharmacologists, and computational scientists to fully realize the potential of this versatile chemical building block.

Q & A

Q. What are the established synthetic routes for 5-Tert-butyl-2-nitroaniline, and how do reaction conditions influence yield?

Methodological Answer:

  • Direct Nitration : Nitration of 5-Tert-butylaniline using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to minimize side reactions like ring sulfonation. The tert-butyl group acts as a strong electron-donating substituent, directing nitration to the ortho position .
  • Protection-Deprotection Strategies : Protection of the aniline group (e.g., acetylation) before nitration, followed by hydrolysis to regenerate the amine. This method reduces over-nitration but adds steps, lowering overall yield .
  • Key Variables : Temperature, stoichiometry of nitrating agents, and solvent polarity (e.g., dichloromethane vs. sulfuric acid) critically affect regioselectivity and purity.

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign signals based on substituent effects. The tert-butyl group causes significant upfield shifts for adjacent protons, while the nitro group deshields aromatic protons .
    • FT-IR : Confirm nitro (asymmetric stretching ~1520 cm⁻¹) and amine (N-H stretch ~3400 cm⁻¹) functionalities.
  • Chromatography : HPLC with UV detection (λ ~270 nm) quantifies purity, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

  • Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for definitive structure elucidation, computational DFT calculations for predicting NMR/IR spectra) .
  • Isotopic Labeling : Use ¹⁵N-labeled nitro groups to clarify ambiguous NMR splitting patterns caused by coupling between nitro and aromatic protons .
  • Case Study : Discrepancies in melting points between batches may arise from polymorphic forms; DSC analysis can identify phase transitions .

Q. What mechanistic insights exist for the reduction of the nitro group in this compound?

Methodological Answer:

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ gas converts the nitro group to an amine. The bulky tert-butyl group may sterically hinder catalyst access, requiring higher pressures or prolonged reaction times .
  • Bioreduction : Explore enzymatic pathways (e.g., nitroreductases) for selective reduction, relevant to prodrug activation studies. Monitor intermediates via LC-MS .
  • Electrochemical Reduction : Investigate pH-dependent pathways (e.g., acidic vs. basic conditions) to control selectivity between hydroxylamine and amine products .

Q. How can computational models predict the environmental fate of this compound?

Methodological Answer:

  • QSAR Modeling : Correlate logP values (experimental or calculated) with biodegradation rates. The tert-butyl group increases hydrophobicity (logP ~2.5), suggesting persistence in lipid-rich environments .
  • Ecotoxicity Assays : Use Daphnia magna or algae models to assess acute toxicity. Nitroaromatics often exhibit high toxicity due to redox cycling and ROS generation .
  • Photodegradation Studies : Simulate UV exposure to identify breakdown products (e.g., nitroso or hydroxylamine derivatives) via GC-MS .

Q. What strategies optimize the stability of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC to determine decomposition thresholds (>150°C for nitro group degradation). Store in amber vials at –20°C to prevent photolytic cleavage .
  • Moisture Sensitivity : The amine group is prone to oxidation; use desiccants (e.g., silica gel) in sealed containers. Karl Fischer titration quantifies water content in batches .
  • Long-Term Stability : Accelerated aging studies (40°C/75% RH for 6 months) coupled with HPLC monitoring identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.